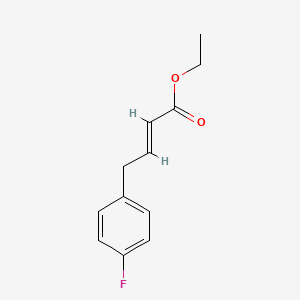

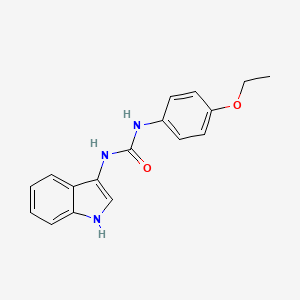

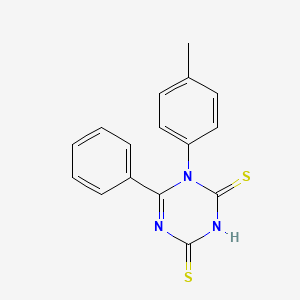

![molecular formula C13H14N2O B2742611 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2201819-27-2](/img/structure/B2742611.png)

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine” is a complex organic compound. It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .

Synthesis Analysis

The synthesis of such compounds often involves multistep processes. For instance, a method for the synthesis of substituted imidazo [1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming tetrahydropyridines with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Synthesis of Palladium Complexes

The synthesis of (imino)pyridine ligands and their reactions with palladium complexes highlight potential applications in catalysis and organometallic chemistry (Nyamato, Ojwach, & Akerman, 2015).

Material Science and Sensing

Pyridine-Anchor Co-adsorbents in Solar Cells

Pyridine-anchor co-adsorbents, used in combination with a ruthenium complex in dye-sensitized solar cells, demonstrate an increase in conversion efficiency, showcasing applications in renewable energy (Wei et al., 2015).

Luminescent Lanthanide Compounds

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to the pyridine family, have been used in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Biological and Medicinal Applications

mGlu5 Receptor Antagonist

A derivative of 2-methylpyridine, specifically 2-Methyl-6-(phenylethynyl)pyridine, has been used as a potent mGlu5 receptor antagonist with potential applications in therapeutic agents (Cosford et al., 2003).

Improvement in Learning and Memory

Certain pyridine derivatives have been studied for their effects on improving learning and memory dysfunction in mice, indicating potential therapeutic applications in neurology (Hong-ying, 2012).

Chemical Synthesis and Structural Studies

Synthesis of Heterocyclic Compounds

Various studies have focused on synthesizing and characterizing pyridine derivatives and their complexes, highlighting their importance in chemical synthesis and structural analysis (Saito et al., 1974; Ochi et al., 1976).

X-ray and Spectroscopic Analysis

Pyridine derivatives have been extensively analyzed using X-ray diffraction, spectroscopy, and other methods to understand their structural and chemical properties (Tranfić et al., 2011).

Mecanismo De Acción

Target of Action

Related compounds have been found to interact with various targets such as the pi3k/akt/mtor signaling pathway , and the FLT3-ITD and BCR-ABL pathways .

Mode of Action

It’s known that related compounds can inhibit the phosphorylation of akt and s6 proteins, thereby regulating the pi3k/akt/mtor signaling pathway .

Biochemical Pathways

Related compounds have been found to affect the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis.

Pharmacokinetics

The pharmacokinetic profiles of similar compounds have been evaluated .

Result of Action

Related compounds have shown remarkable antiproliferative activities against certain cancer cells .

Action Environment

It’s known that the stability of related compounds, such as organoboranes, can be affected by air and moisture .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine are not fully understood at this time. The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied. It is known that pyridine derivatives can serve as pharmacophores for many molecules with significant biological and therapeutic value .

Cellular Effects

The specific effects of this compound on various types of cells and cellular processes are currently unknown. Pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-methyl-6-(1-pyridin-3-ylethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-5-3-7-13(15-10)16-11(2)12-6-4-8-14-9-12/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZHUGXYBMQDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC(C)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

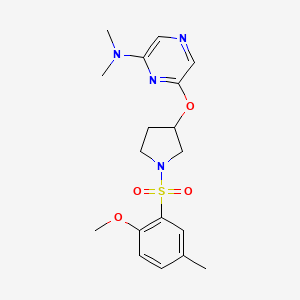

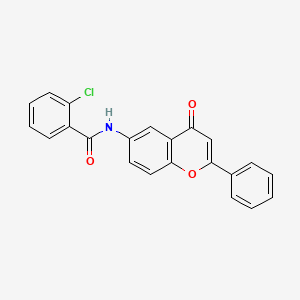

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

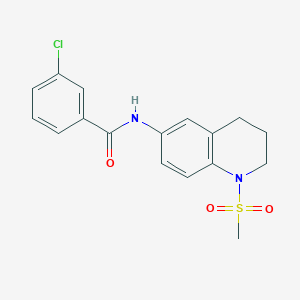

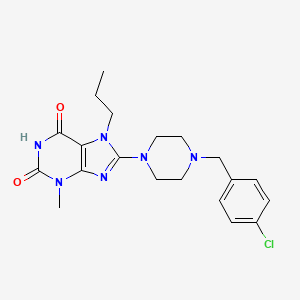

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)

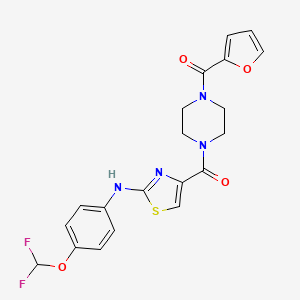

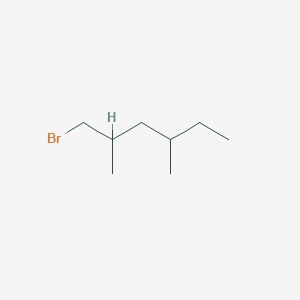

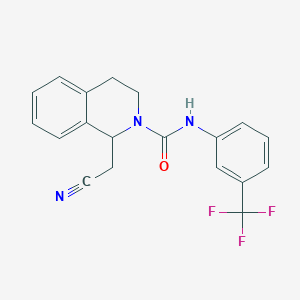

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)